molecular formula C14H17N5 B5909382 N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine

N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B5909382
M. Wt: 255.32 g/mol
InChI Key: XMXQMQRZDRJBKN-YVLHZVERSA-N
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Description

N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as PBTZ169 or simply PBTZ. This compound belongs to the class of triazoles and has been found to exhibit potent antimycobacterial activity.

Mechanism of Action

The mechanism of action of PBTZ is not fully understood. However, it has been proposed that PBTZ inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Mycolic acids are involved in maintaining the structural integrity of the cell wall and are also important for the virulence of the bacterium. By inhibiting the synthesis of mycolic acids, PBTZ disrupts the cell wall and leads to the death of the bacterium.
Biochemical and Physiological Effects:
PBTZ has been found to have low toxicity in vitro and in vivo. It has been shown to have no significant effect on the viability of human cells at concentrations up to 50 μM. PBTZ has also been found to have no significant effect on the body weight of mice at doses up to 300 mg/kg. In addition, PBTZ has been found to have no significant effect on the levels of liver enzymes, indicating that it does not cause liver toxicity.

Advantages and Limitations for Lab Experiments

PBTZ has several advantages for lab experiments. It is a potent antimycobacterial agent that can be used to study the biology of mycobacteria. PBTZ has also been found to have antifungal activity, which can be useful for studying fungal infections. However, PBTZ has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. In addition, PBTZ has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are not well characterized.

Future Directions

There are several future directions for research on PBTZ. One direction is to study the mechanism of action of PBTZ in more detail. This could involve identifying the molecular targets of PBTZ and understanding how it inhibits the synthesis of mycolic acids. Another direction is to study the pharmacokinetics and pharmacodynamics of PBTZ in animal models. This could provide valuable information on the safety and efficacy of PBTZ in vivo. Finally, PBTZ could be used as a lead compound for the development of new antimicrobial agents with improved properties.

Synthesis Methods

The synthesis of PBTZ involves the condensation of 4-(1-piperidinyl)benzaldehyde with 4H-1,2,4-triazol-4-amine in the presence of a base. The reaction yields PBTZ as a yellow solid with a melting point of 249-251°C. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR.

Scientific Research Applications

PBTZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. PBTZ has also been shown to be effective against other mycobacterial species such as Mycobacterium leprae and Mycobacterium ulcerans. In addition, PBTZ has been found to have antifungal activity against Candida albicans and Cryptococcus neoformans.

properties

IUPAC Name

(Z)-1-(4-piperidin-1-ylphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-2-8-18(9-3-1)14-6-4-13(5-7-14)10-17-19-11-15-16-12-19/h4-7,10-12H,1-3,8-9H2/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQMQRZDRJBKN-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=N\N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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